molecular formula C9H14O3 B1237173 4-Oxo-2-nonenoic acid

4-Oxo-2-nonenoic acid

Cat. No. B1237173
M. Wt: 170.21 g/mol
InChI Key: QHYBPAALYZNWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-2-nonenoic acid is a natural product found in Streptomyces olivaceus with data available.

Scientific Research Applications

Lipid Hydroperoxide-derived Modifications

4-Oxo-2-nonenoic acid, a product of lipid hydroperoxide decomposition, is highly reactive toward DNA bases and proteins. It is more reactive than its counterpart, 4-hydroxy-2-nonenal, particularly in DNA and protein interactions. Notably, 4-oxo-2-nonenal can induce specific modifications in histone H4, leading to the formation of novel cyclic structures within the protein. This indicates its potential role in modulating transcriptional activation and highlights its utility in synthesizing cyclic peptides with possible biological activity (Oe et al., 2003).

Synthesis of Bioactive Compounds

This compound has been used in the synthesis of various compounds. For example, its utilization in the short-step synthesis of pyrenophorin from 7-oxo-3-octenoic acid demonstrates its versatility as a synthetic intermediate (Fujisawa et al., 1982).

Markers of Oxidative Stress

Studies have shown that metabolites of 4-oxo-2-nonenal, such as mercapturic acid conjugates, are significant markers of oxidative stress in vivo. This is especially relevant in the context of diseases like cardiovascular and neurodegenerative disorders, and cancer. The ability to detect and quantify these metabolites in biological samples is crucial for understanding oxidative stress mechanisms and could be instrumental in clinical diagnostics (Kuiper et al., 2008; Kuiper et al., 2010).

Lipid Peroxidation Studies

This compound has been characterized as a major product of lipid peroxidation, providing insights into oxidative stress pathways. This understanding is vital in studying cellular damage mechanisms, particularly in conditions involving oxidative stress (Lee & Blair, 2000).

Scavenging Reactive Aldehydes

In the context of degenerative diseases and cancer, 4-oxo-2-nonenal's reactivity with lysine residues of proteins highlights its potential in pathology. Research demonstrates how compounds like pyridoxamine and salicylamine can react with 4-oxo-2-nonenal to form products that may be therapeutically relevant for scavenging reactive aldehydes (Amarnath & Amarnath, 2015).

Development of Anticorrosion Coatings

A study utilizing 4-oxo-2-butenoic acid derivatives for the electrochemical polymerization on stainless steel surfaces demonstrates the potential of these compounds in developing anticorrosion coatings. This application could be significant in various industrial and environmental contexts (Habeeb & Saleh, 2021).

Applications in Nanofluidic Devices

The use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of synthetic ion channels in nanofluidic devices is an innovative application. This demonstrates the potential of this compound derivatives in advanced materials science, particularly in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-oxonon-2-enoic acid

InChI

InChI=1S/C9H14O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-7H,2-5H2,1H3,(H,11,12)

InChI Key

QHYBPAALYZNWPK-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C=CC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC(=O)O

synonyms

4-oxo-2-nonenoic acid
4-oxonon-2-enoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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